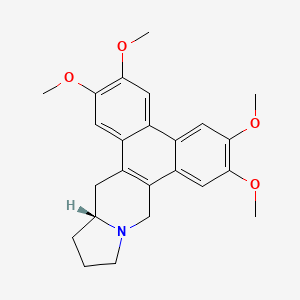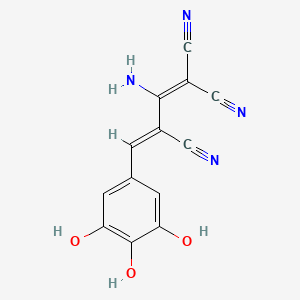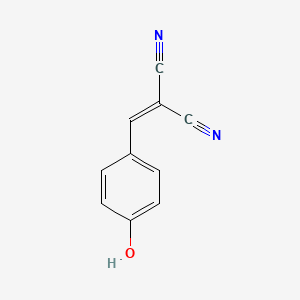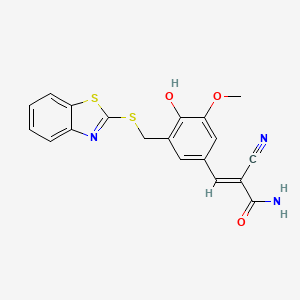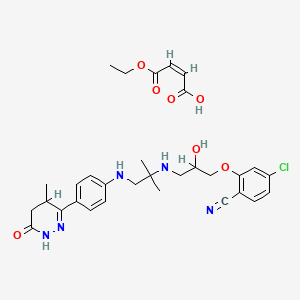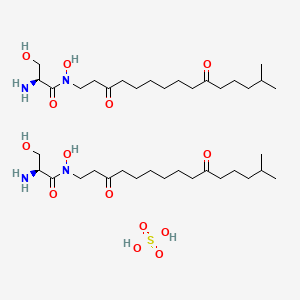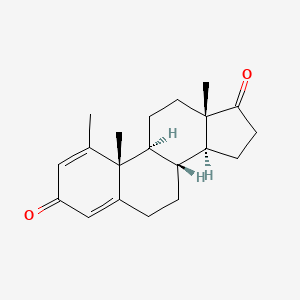
Atamestane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
アタメスタンは、1-メチルアンドロスタ-1,4-ジエン-3,17-ジオンとしても知られており、ステロイド系アロマターゼ阻害剤です。乳がんなどのホルモン依存性がんの治療における潜在的な効果が研究されており、体内のエストロゲン産生を阻害します。 この化合物は、アロマターゼ酵素の阻害において選択的、競合的、かつ不可逆的です .
2. 製法
合成経路と反応条件: アタメスタンは、複数の経路で合成できます。一般的な方法の1つは、アンドロスタジエンジオンとギルマン試薬を反応させた後、無水酢酸でアセチル化してエノールアセテートを形成することです。 この中間体は、1,3-ジブロモ-5,5-ジメチルヒダントインで臭素化し、酸化マグネシウムで処理してアタメスタンを得ます . 別の方法には、ステロイドボルデノンを三酸化クロムと硫酸の混合物で酸化する方法があります .
工業的生産方法: アタメスタンの工業的生産は、通常、上記で述べた合成経路に従い、大規模合成に最適化されています。試薬と条件の選択は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために調整されます。
3. 化学反応解析
反応の種類: アタメスタンは、次のようないくつかの種類の化学反応を受けます。
酸化: この化合物は、三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、アタメスタンに存在する官能基を修飾できます。
置換: 特にステロイド骨格で、さまざまな置換反応が起こり得ます。
一般的な試薬と条件:
酸化: 三酸化クロムと硫酸が一般的に使用されます。
臭素化: 1,3-ジブロモ-5,5-ジメチルヒダントインが臭素化反応に使用されます。
アセチル化: 無水酢酸がアセチル化反応に使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、三酸化クロムによる酸化は、アタメスタンの酸化誘導体を生成します .
4. 科学研究への応用
アタメスタンは、さまざまな分野における応用について広く研究されてきました。
化学: ステロイド系アロマターゼ阻害剤を研究するためのモデル化合物として役立ちます。
生物学: 研究は、エストロゲン産生への影響とホルモン依存性プロセスにおける役割に焦点を当てています。
医学: アタメスタンは、乳がんや良性前立腺肥大症などのホルモン依存性がんの治療における潜在的な効果について調査されてきました.
産業: この化合物は、エストロゲン産生を標的とする医薬品の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: Atamestane can be synthesized through multiple routes. One common method involves the reaction of androstadienedione with Gilman reagent, followed by acetylation with acetic anhydride to form an enol acetate. This intermediate is then brominated with 1,3-dibromo-5,5-dimethylhydantoin and treated with magnesium oxide to yield this compound . Another method involves the oxidation of the steroid boldenone with a mixture of chromium trioxide and sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale synthesis. The choice of reagents and conditions is tailored to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: Atamestane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromium trioxide.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Various substitution reactions can occur, particularly at the steroidal backbone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide and sulfuric acid are commonly used.
Bromination: 1,3-dibromo-5,5-dimethylhydantoin is used for bromination reactions.
Acetylation: Acetic anhydride is used for acetylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chromium trioxide yields oxidized derivatives of this compound .
科学的研究の応用
Atamestane has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying steroidal aromatase inhibitors.
Biology: Research focuses on its effects on estrogen production and its role in hormone-dependent processes.
Industry: The compound is used in the development of pharmaceuticals targeting estrogen production.
類似化合物との比較
アタメスタンは、アナストロゾール、エクゼメスタン、レトロゾールなどの他のアロマターゼ阻害剤と比較されています。 これらの化合物はすべてアロマターゼを阻害しますが、アタメスタンは不可逆的阻害機構を持つ点でユニークです . アナストロゾールやレトロゾールなどの他の阻害剤は、可逆的阻害剤です。 エクゼメスタンは、アタメスタンと同様に不可逆的阻害剤ですが、化学構造と特定の結合特性が異なります .
類似化合物:
- アナストロゾール
- エクゼメスタン
- レトロゾール
これらの化合物はすべて、ホルモン依存性がんの治療に使用され、同様の治療的応用がありますが、化学構造と作用機序が異なります .
作用機序
アタメスタンは、アンドロゲンをエストロゲンに変換する役割を担う酵素であるアロマターゼを阻害することによって効果を発揮します。 この変換を阻害することで、アタメスタンは体内のエストロゲンレベルを低下させ、エストロゲン依存性がん細胞の増殖を阻害します . この阻害は、選択的、競合的、かつ不可逆的であるため、アタメスタンは強力なアロマターゼ阻害剤となっています。
特性
| 96301-34-7 | |
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1 |
InChIキー |
PEPMWUSGRKINHX-TXTPUJOMSA-N |
異性体SMILES |
CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C |
SMILES |
CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |
正規SMILES |
CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |
外観 |
Solid powder |
| 96301-34-7 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-methyl-1,4-androstadiene-3,17-dione atamestane SH 489 SH-489 SH489 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



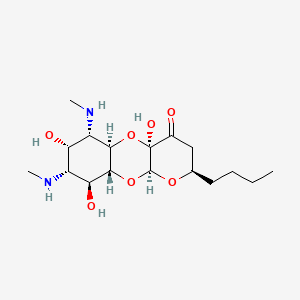
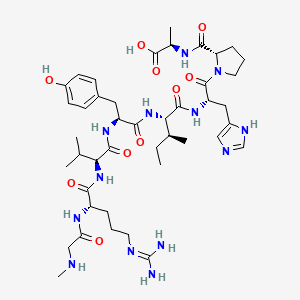

![2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid](/img/structure/B1683687.png)
